molecular formula C21H22N2O3 B609837 Paquinimod CAS No. 248282-01-1

Paquinimod

Número de catálogo B609837
Número CAS: 248282-01-1
Peso molecular: 350.42
Clave InChI: DIKSYHCCYVYKRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paquinimod is a small molecule drug developed for the treatment of Systemic Lupus Erythematosus (SLE), an autoimmune disease . It belongs to the class of quinoline-3-carboxamide derivatives, a group of compounds with immunomodulatory properties .


Molecular Structure Analysis

Paquinimod has a molecular formula of C21H22N2O3 . It belongs to the class of organic compounds known as aromatic anilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Physical And Chemical Properties Analysis

Paquinimod has a molecular weight of 350.420 . The elemental analysis shows that it contains Carbon (71.98%), Hydrogen (6.33%), Nitrogen (7.99%), and Oxygen (13.70%) .

Aplicaciones Científicas De Investigación

1. Treatment of Idiopathic Pulmonary Fibrosis

  • Application Summary : Paquinimod, an immunomodulatory compound that prevents S100A9 activity, has been studied for its effects in preventing the development of lung fibrosis. S100A9 is a damage-associated molecular pattern protein that plays an important role in the inflammatory response and fibrotic processes .
  • Methods of Application : The preventive effect of S100A9 inhibition on fibrosis development was investigated in a mouse model of bleomycin-induced pulmonary fibrosis .
  • Results : Treatment with paquinimod ameliorated fibrotic pathological changes and significantly reduced hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis. It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid and suppressed endothelial–mesenchymal transition in vivo .

2. Prevention of β-Adrenergic Activation–Induced Cardiac Injury

  • Application Summary : Paquinimod has been tested as a pharmacological intervention of S100A8/A9 activation in preventing cardiac dysfunction, collagen deposition, inflammation, and immune cell infiltration in β-adrenergic overactivation–mediated heart failure .
  • Methods of Application : The role of S100A8/A9 in contributing to cardiac injury and heart failure via the overactivation of the β-adrenergic pathway was validated. The potential use of paquinimod as a pharmacological intervention of S100A8/A9 activation was tested .
  • Results : The study found that targeting S100A9 provides dual beneficial effects, which is not only a strategy to counteract cardiac inflammation but also preclude cardiac fibroblast-macrophage interactions .

3. Treatment of Systemic Sclerosis

  • Application Summary : Paquinimod, an oral immunomodulatory compound, has been evaluated for changes in disease-related biomarkers and safety in patients with systemic sclerosis (SSc) .
  • Methods of Application : In this open-label, single-arm, multicenter study, SSc patients with a rapidly progressive disease received paquinimod for 8 weeks .
  • Results : The study did not provide specific results or outcomes obtained .

1. Treatment of Idiopathic Pulmonary Fibrosis

  • Application Summary : Paquinimod, an immunomodulatory compound that prevents S100A9 activity, has been studied for its effects in preventing the development of lung fibrosis. S100A9 is a damage-associated molecular pattern protein that plays an important role in the inflammatory response and fibrotic processes .
  • Methods of Application : The preventive effect of S100A9 inhibition on fibrosis development was investigated in a mouse model of bleomycin-induced pulmonary fibrosis .
  • Results : Treatment with paquinimod ameliorated fibrotic pathological changes and significantly reduced hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis. It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid and suppressed endothelial–mesenchymal transition in vivo .

2. Prevention of β-Adrenergic Activation–Induced Cardiac Injury

  • Application Summary : Paquinimod has been tested as a pharmacological intervention of S100A8/A9 activation in preventing cardiac dysfunction, collagen deposition, inflammation, and immune cell infiltration in β-adrenergic overactivation–mediated heart failure .
  • Methods of Application : The role of S100A8/A9 in contributing to cardiac injury and heart failure via the overactivation of the β-adrenergic pathway was validated. The potential use of paquinimod as a pharmacological intervention of S100A8/A9 activation was tested .
  • Results : The study found that targeting S100A9 provides dual beneficial effects, which is not only a strategy to counteract cardiac inflammation but also preclude cardiac fibroblast-macrophage interactions .

3. Treatment of Systemic Sclerosis

  • Application Summary : Paquinimod, an oral immunomodulatory compound, has been evaluated for changes in disease-related biomarkers and safety in patients with systemic sclerosis (SSc) .
  • Methods of Application : In this open-label, single-arm, multicenter study, SSc patients with a rapidly progressive disease received paquinimod for 8 weeks .
  • Results : The study did not provide specific results or outcomes obtained .

1. Treatment of Idiopathic Pulmonary Fibrosis

  • Application Summary : Paquinimod, an immunomodulatory compound that prevents S100A9 activity, has been studied for its effects in preventing the development of lung fibrosis. S100A9 is a damage-associated molecular pattern protein that plays an important role in the inflammatory response and fibrotic processes .
  • Methods of Application : The preventive effect of S100A9 inhibition on fibrosis development was investigated in a mouse model of bleomycin-induced pulmonary fibrosis .
  • Results : Treatment with paquinimod ameliorated fibrotic pathological changes and significantly reduced hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis. It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid and suppressed endothelial–mesenchymal transition in vivo .

2. Prevention of β-Adrenergic Activation–Induced Cardiac Injury

  • Application Summary : Paquinimod has been tested as a pharmacological intervention of S100A8/A9 activation in preventing cardiac dysfunction, collagen deposition, inflammation, and immune cell infiltration in β-adrenergic overactivation–mediated heart failure .
  • Methods of Application : The role of S100A8/A9 in contributing to cardiac injury and heart failure via the overactivation of the β-adrenergic pathway was validated. The potential use of paquinimod as a pharmacological intervention of S100A8/A9 activation was tested .
  • Results : The study found that targeting S100A9 provides dual beneficial effects, which is not only a strategy to counteract cardiac inflammation but also preclude cardiac fibroblast-macrophage interactions .

3. Treatment of Systemic Sclerosis

  • Application Summary : Paquinimod, an oral immunomodulatory compound, has been evaluated for changes in disease-related biomarkers and safety in patients with systemic sclerosis (SSc) .
  • Methods of Application : In this open-label, single-arm, multicenter study, SSc patients with a rapidly progressive disease received paquinimod for 8 weeks .
  • Results : The study did not provide specific results or outcomes obtained .

Direcciones Futuras

Paquinimod has shown promise in treating various conditions. It has been found to significantly reduce inflammation and result in the regression of fibrosis in a mouse model for liver fibrosis . It has also been found to prevent the development of diabetes in the NOD mouse model for type I diabetes . Further studies are necessary to validate these findings and explore the potential of Paquinimod in treating other conditions .

Propiedades

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSYHCCYVYKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179537
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paquinimod

CAS RN

248282-01-1
Record name Paquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.